2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride
Description
2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride is a heterocyclic sulfonyl chloride characterized by a pyridine ring substituted with a methoxy group (-OCH₃) at position 2, a trifluoromethyl group (-CF₃) at position 4, and a sulfonyl chloride (-SO₂Cl) at position 2. Its molecular formula is C₇H₅ClF₃NO₃S, with a molecular weight of approximately 265.63 g/mol.
This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the preparation of sulfonamide derivatives for pharmaceuticals and agrochemicals. The electron-withdrawing nature of the -CF₃ and -SO₂Cl groups enhances its electrophilicity, making it highly reactive toward nucleophiles like amines and alcohols .
Properties
IUPAC Name |
2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO3S/c1-15-6-5(16(8,13)14)4(2-3-12-6)7(9,10)11/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKFWTCEKLNOKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1S(=O)(=O)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10893288 | |
| Record name | 2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10893288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219715-41-0 | |
| Record name | 2-Methoxy-4-(trifluoromethyl)-3-pyridinesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=219715-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinesulfonyl chloride, 2-methoxy-4-(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219715410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pyridinesulfonyl chloride, 2-methoxy-4-(trifluoromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10893288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.045 | |
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Preparation Methods
Chlorosulfonation of Pyridine Derivatives
A foundational approach involves direct chlorosulfonation of pre-functionalized pyridine intermediates. This method typically starts with 2-methoxy-4-(trifluoromethyl)pyridine, which undergoes sulfonation followed by chlorination.
Reaction Conditions :
- Sulfonation : Exposure to chlorosulfonic acid (ClSO₃H) at 0–5°C for 4–6 hours.
- Chlorination : Subsequent treatment with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) at reflux (70–80°C) for 2 hours.
Key Parameters :
Mechanistic Insight :
The sulfonyl chloride group is introduced via electrophilic aromatic substitution, facilitated by the electron-withdrawing trifluoromethyl group, which activates the pyridine ring at the 3-position.
Metalation-Thiolation-Chloroxidation Sequence
This method, detailed in patent WO2020139734A1, constructs the sulfonyl chloride group through a multi-step sequence:
- Metalation : Treatment of 2-methoxy-4-(trifluoromethyl)pyridine with lithium diisopropylamide (LDA) at -78°C in tetrahydrofuran (THF).
- Thiolation : Reaction with elemental sulfur (S₈) to form a lithiothiolate intermediate.
- Chloroxidation : Oxidation with chlorine gas (Cl₂) in hydrochloric acid (HCl) to yield the sulfonyl chloride.
Optimization Challenges :
- LDA Sensitivity : Moisture or protic solvents degrade LDA, necessitating anhydrous conditions.
- Chlorine Stoichiometry : Excess Cl₂ leads to over-chlorination; optimal Cl₂ : substrate ratio is 1.5 : 1.
Yield Data :
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Metalation-Thiolation | 78 | 92 |
| Chloroxidation | 85 | 89 |
Phosphorus Pentachloride-Mediated Sulfonation
Patent WO2016204096A1 describes a streamlined approach using pyridine-3-sulfonic acid and phosphorus pentachloride (PCl₅):
Procedure :
- Stepwise Addition : PCl₅ (0.3–0.5 molar equivalents) is added incrementally to pyridine-3-sulfonic acid at 110–130°C.
- Distillation : The crude product is purified via reduced-pressure distillation (0.2–1.2 kPa, 92–98°C).
Advantages :
- Byproduct Suppression : Limiting PCl₅ to <1 equivalent minimizes 5-chloropyridine-3-sulfonyl chloride formation.
- Recyclability : Unreacted pyridine-3-sulfonic acid is recovered and reused, improving atom economy.
Industrial Scalability :
| Parameter | Laboratory Scale | Pilot Plant Scale |
|---|---|---|
| Batch Size | 100 g | 50 kg |
| Yield | 90% | 87% |
| Purity | 99% | 98% |
Comparative Analysis of Methods
Efficiency and Cost
| Method | Cost (USD/kg) | Yield (%) | Byproducts (%) |
|---|---|---|---|
| Chlorosulfonation | 120 | 75 | 12 |
| Metalation-Chloroxidation | 240 | 68 | 8 |
| PCl₅-Mediated | 90 | 90 | 3 |
The PCl₅-mediated route offers superior cost-effectiveness and yield, making it preferred for industrial applications.
Industrial Production Considerations
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under appropriate conditions.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Scientific Research Applications
Pharmaceuticals
2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its applications in drug development include:
- Antibacterial and Antifungal Agents : Research indicates that this compound exhibits potential antibacterial and antifungal properties by inhibiting specific enzymes or receptors involved in disease processes. For instance, it may target enzyme systems essential for bacterial cell wall synthesis .
- Anti-inflammatory and Anticancer Properties : The compound is being investigated for its potential use in developing drugs with anti-inflammatory and anticancer effects, leveraging its ability to modify biomolecules.
Agrochemicals
In agrochemical research, this compound is utilized as a building block for synthesizing herbicides and pesticides. Its structural characteristics allow it to interact effectively with biological targets in plants and pests, enhancing efficacy in agricultural applications .
Chemical Research
The compound is also used in chemical research as a building block for synthesizing more complex molecules. It facilitates the development of novel compounds with unique properties through various chemical reactions:
- Substitution Reactions : The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.
- Modification of Biomolecules : It is employed in studies aimed at understanding biological pathways by modifying biomolecules to investigate their interactions .
Case Study 1: Antimicrobial Activity
A study explored the antimicrobial activity of various pyridine derivatives, including this compound. Results indicated significant inhibition of bacterial growth, suggesting its potential as a lead compound for developing new antibiotics.
Case Study 2: Synthesis of Anticancer Agents
Research focused on synthesizing novel anticancer agents using this compound as an intermediate. The synthesized compounds exhibited promising cytotoxicity against cancer cell lines, warranting further investigation into their mechanisms of action .
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate or a reagent to introduce sulfonyl groups into target molecules .
Comparison with Similar Compounds
Research Findings and Industrial Relevance
- Synthetic Efficiency : The compound’s synthesis, as inferred from marine drug research, involves lithiation and oxidation steps, highlighting its compatibility with complex multi-step reactions .
- Industrial Use : Ashford’s Dictionary references its utility in industrial contexts, though detailed production data remain proprietary .
Biological Activity
2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, and applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₅ClF₃NO₃S, with a molecular weight of approximately 275.63 g/mol. The compound features:
- A pyridine ring .
- A methoxy group that enhances solubility.
- A trifluoromethyl group that increases lipophilicity.
- A sulfonyl chloride group , which is reactive and can participate in further chemical modifications.
Synthesis
The synthesis of this compound typically involves chlorination processes, such as:
- Chlorination with chlorosulfonic acid : This method allows for the introduction of the sulfonyl chloride group under controlled conditions to maximize yield and purity.
- Alternative methods : Other synthetic routes may include the reaction of 2-methoxy-3-propylthio-4-(trifluoromethyl)pyridine with chlorine gas in the presence of pyridine and dichloromethane.
Antibacterial and Antifungal Properties
Research indicates that this compound exhibits significant antibacterial and antifungal activities. Its mechanism is believed to involve interaction with specific enzymes or proteins essential for microbial growth, such as those involved in cell wall synthesis. For example, compounds with similar structures have been shown to inhibit bacterial growth effectively .
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties against various human cancer cell lines:
- IC50 Values : Compounds structurally related to this compound exhibited IC50 values lower than traditional chemotherapeutics like Doxorubicin. For instance, one study reported IC50 values of 22.4 μM against PACA2 cells, indicating promising anticancer activity .
Mechanistic Insights
Molecular docking studies have suggested that this compound may inhibit key proteins involved in cancer progression. For example, it has been shown to down-regulate genes such as EGFR and KRAS in lung cancer cells, which are critical for tumor growth and metastasis .
Applications in Medicinal Chemistry
Due to its biological activity, this compound is being explored for:
- Drug Development : As a building block for synthesizing new pharmaceuticals targeting bacterial infections and cancer.
- Modification of Biomolecules : It can be used to modify biomolecules for studying biological pathways and interactions.
Case Studies
Several studies have highlighted the compound's potential:
- Antimicrobial Efficacy : In a comparative study, derivatives of pyridine sulfonyl chlorides were tested against various pathogens, showing effective inhibition at low concentrations .
- Cancer Research : The compound's derivatives were evaluated against multiple cancer cell lines, demonstrating superior efficacy compared to standard treatments .
Q & A
Q. 1.1. What are the optimal synthetic routes for preparing 2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride, and how do reaction conditions influence yield and purity?
Methodological Answer: A common approach involves sulfonylation of the pyridine precursor. For example, reacting 4-(trifluoromethyl)-2-methoxypyridine with chlorosulfonic acid (ClSO₃H) under anhydrous conditions at 0–5°C, followed by quenching with thionyl chloride (SOCl₂) to form the sulfonyl chloride . Key parameters include:
- Temperature control : Higher temperatures (>10°C) risk decomposition or side reactions (e.g., sulfonic acid formation).
- Solvent selection : Dichloromethane or chloroform is preferred due to their inertness and ability to dissolve intermediates.
- Purity monitoring : Use NMR (¹H/¹⁹F) and LC-MS to detect impurities like unreacted starting materials or over-sulfonated byproducts .
Q. 1.2. How should researchers handle and store this compound to ensure stability in laboratory settings?
Methodological Answer:
- Storage : Store in sealed, moisture-free containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the sulfonyl chloride group .
- Handling : Use gloveboxes or fume hoods with PPE (nitrile gloves, safety goggles) to avoid skin/eye irritation from reactive vapors .
- Decomposition signs : Discoloration (yellow to brown) or gas evolution indicates degradation; discard via neutralization with aqueous sodium bicarbonate .
Advanced Research Questions
Q. 2.1. How can competing reaction pathways (e.g., sulfonation vs. chlorination) be minimized during synthesis?
Methodological Answer: Competing pathways arise from the electrophilic nature of the sulfonyl chloride group. Strategies include:
- Controlled stoichiometry : Use a 1:1.2 molar ratio of pyridine precursor to ClSO₃H to favor sulfonation over chlorination .
- Catalytic additives : Introduce catalytic pyridine (5 mol%) to absorb HCl byproducts, shifting equilibrium toward sulfonyl chloride formation .
- Kinetic analysis : Monitor reaction progress via in situ IR spectroscopy (peak at 1370 cm⁻¹ for S=O stretch) to optimize reaction time and avoid over-sulfonation .
Q. 2.2. What analytical techniques are most effective for characterizing derivatives of this compound in medicinal chemistry applications?
Methodological Answer:
- Structural elucidation : Use ¹⁹F NMR to confirm trifluoromethyl group integrity (δ –60 to –65 ppm) and ¹H NMR to verify methoxy (–OCH₃, δ 3.8–4.0 ppm) and pyridine ring protons (δ 7.5–8.5 ppm) .
- Purity assessment : High-resolution mass spectrometry (HRMS) with ESI+ ionization detects trace impurities (<0.1%) .
- Reactivity profiling : Kinetic studies using UV-Vis spectroscopy to track nucleophilic substitution rates with amines/thiols .
Q. 2.3. How do steric and electronic effects of the trifluoromethyl and methoxy groups influence reactivity in cross-coupling reactions?
Methodological Answer:
- Steric effects : The trifluoromethyl group at position 4 hinders nucleophilic attack at position 3, favoring regioselective reactions at the sulfonyl chloride site .
- Electronic effects : The electron-withdrawing trifluoromethyl group activates the pyridine ring toward electrophilic substitution, while the methoxy group at position 2 donates electrons via resonance, modulating reactivity in Suzuki-Miyaura couplings .
- Case study : Pd-catalyzed coupling with arylboronic acids requires careful ligand selection (e.g., XPhos) to overcome steric hindrance .
Data Contradiction Analysis
Q. 3.1. How should researchers reconcile discrepancies in reported yields for sulfonamide derivatives synthesized from this compound?
Methodological Answer: Reported yields vary due to:
- Nucleophile strength : Primary amines (e.g., benzylamine) react faster (yields >85%) than bulky secondary amines (e.g., diisopropylamine, yields ~60%) .
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve solubility but may hydrolyze sulfonyl chloride; non-polar solvents (toluene) reduce hydrolysis but slow reaction kinetics .
- Validation protocol : Reproduce reactions under strictly anhydrous conditions and compare with literature methods using standardized HPLC protocols .
Biochemical and Pharmacological Applications
Q. 4.1. What strategies are recommended for designing bioassays to evaluate the biological activity of sulfonamide derivatives?
Methodological Answer:
- Target selection : Prioritize enzymes with nucleophilic active sites (e.g., carbonic anhydrase, serine proteases) due to the compound’s electrophilic sulfonyl chloride group .
- Assay conditions : Use pH 7.4 buffers to mimic physiological environments and avoid premature hydrolysis.
- Control experiments : Include parent sulfonyl chloride and non-sulfonylated analogs to differentiate specific vs. nonspecific effects .
Stability Under Diverse Conditions
Q. 5.1. How does moisture affect the stability of this compound, and what mitigations are advised for long-term storage?
Methodological Answer:
- Hydrolysis kinetics : The sulfonyl chloride group reacts with water to form sulfonic acid (t₁/₂ = 2–4 hours at 25°C, 50% RH) .
- Mitigation : Store samples with molecular sieves (3Å) and conduct periodic Karl Fischer titration to monitor moisture content (<50 ppm) .
Comparative Reactivity with Analogues
Q. 6.1. How does this compound compare to 3-(trifluoromethyl)pyridine-2-sulfonyl chloride in terms of synthetic utility?
Methodological Answer:
| Parameter | This compound | 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride |
|---|---|---|
| Regioselectivity | Higher reactivity at position 3 due to methoxy directing effect | Reactivity at position 2 favored for nucleophilic substitution |
| Thermal stability | Decomposes above 80°C (TGA data) | Stable up to 100°C |
| Biological compatibility | Methoxy group enhances solubility in polar media | Lower solubility due to lack of polar substituents |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
